The compound is typically synthesized from commercially available starting materials, such as 2-bromo-3-nitropyridine and tert-butyl acrylate. It belongs to the class of compounds known as pyrrolopyridines, which are recognized for their diverse biological activities, including potential therapeutic effects against various diseases .
The synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves several key steps:
The molecular structure of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate features a bicyclic framework composed of a pyrrole ring fused to a pyridine ring. Key structural characteristics include:
The compound's three-dimensional conformation allows for specific interactions with proteins, making it a candidate for further biological studies .
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines, thiols | Basic conditions |
The mechanism of action for tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, particularly proteins involved in signaling pathways. The compound can stabilize inactive conformations of target proteins by binding to their active sites, potentially influencing their activity. This interaction may lead to modulation of kinase activity, which is significant in various therapeutic contexts, especially in cancer treatment .
The physical and chemical properties of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several notable applications:
The compound systematically named tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate features a fused bicyclic heteroaromatic system. Its core structure consists of a six-membered pyridine ring fused with a five-membered pyrrole ring at bonds between the pyridine’s C3/C4 positions and the pyrrole’s C2/C3 positions. The tert-butoxycarbonyl (Boc) group is N-linked to the pyrrole nitrogen (position 1), serving as a protective moiety [1] [3]. The canonical SMILES representation is CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2
, which specifies the Boc carbonyl attachment to the pyrrolo[3,2-c]pyridine nitrogen and the aromatic connectivity [8] [10].
Table 1: Nomenclature and Identifier Summary
Classification | Identifier |
---|---|
Systematic IUPAC Name | tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
CAS Registry Number | 148760-75-2 |
MDL Number | MFCD11976180 |
InChI Key | PKYJYPDHSCLTJO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2 |
This compound is unambiguously assigned the CAS Registry Number 148760-75-2, universally recognized across commercial and scientific databases. Its molecular formula, C₁₂H₁₄N₂O₂, corresponds to a monoisotopic mass of 218.1055 Da and a molecular weight of 218.25 g/mol. Heavy atom composition includes 16 atoms (9 aromatic), with a carbon sp³ fraction of 0.33, confirming the tert-butyl group’s aliphatic character. Validation is consistent across sources including PubChem, Enamine, and ChemBlink [1] [2] [8].
Synonymous nomenclature reflects functional and structural interpretations:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1